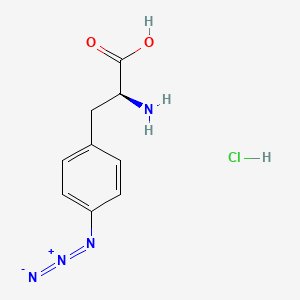

4-Azido-L-phenylalanine hydrochloride

Overview

Description

4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid used as a vibrational reporter of local protein environments . It is a click chemistry reagent containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Alkyne groups .

Molecular Structure Analysis

The empirical formula of this compound is C9H10N4O2 . Its molecular weight is 206.20 .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications

Applications in Structural and Dynamics Studies of Proteins

Vibrational Reporter for Protein Studies : 4-Azido-L-phenylalanine hydrochloride has been used as an effective vibrational reporter unnatural amino acid. The azide groups in these amino acids serve as small, minimally perturbative probes, particularly sensitive to their local environment, including hydration and electrostatic interactions. This sensitivity is due to the azide asymmetric stretch vibration providing a strong signal in a clear region of the infrared spectrum, making these compounds particularly valuable for studying protein structure, hydration, and dynamics in a site-specific manner with high yields and fidelity (Shi, Brewer, & Fenlon, 2016).

Photoaffinity Probes for Ligand-Receptor Interaction : The synthesis of this compound peptides has been described for use as photoaffinity probes, which are beneficial for studying specific ligand-receptor interactions. These probes are especially useful for labeling receptor and enzyme molecules through photoaffinity labeling, a method where a light-sensitive group in the probe forms a covalent bond with its binding partner upon irradiation, allowing for the study of molecular interactions at a detailed level (Fischli et al., 1976).

Genetic Incorporation into Proteins for Functional Studies : this compound has been successfully incorporated into proteins genetically, allowing for the study of protein function and interaction. These unnatural amino acids have been incorporated in a site-specific manner using an engineered, orthogonal aminoacyl-tRNA synthetase in response to an amber codon with high efficiency and fidelity. This approach is beneficial for probing protein hydration with high spatial resolution and studying the hydration and local protein environments of specific sites in proteins (Tookmanian, Fenlon, & Brewer, 2015).

Protein Labeling for Structural Analysis : The incorporation of azido-modified unnatural amino acids like this compound into proteins allows for the use of these compounds as vibrational probes for studying protein structure. The azide asymmetric stretch vibration of these unnatural amino acids is highly sensitive to the local protein environment, making it a useful tool for investigating protein structure and dynamics. The incorporation of these amino acids into proteins like green fluorescent protein (GFP) has been demonstrated, allowing for detailed studies of protein hydration and structure (Ye, Huber, Vogel, & Sakmar, 2009).

References:

- Shi, T., Brewer, S., & Fenlon, E. E. (2016). Synthetic Optimization of an Effective Vibrational Reporter Unnatural Amino Acid: 4-(Azidomethyl)-L-Phenylalanine. Biophysical Journal.

- Fischli, W., Caviezel, M., Eberle, A. N., Escher, E., & Schwyzer, R. (1976). Synthese von 4′‐Azido‐3′,5′-ditritio-L-phenylalanin-peptiden als « Photo‐affinitätsproben » für Ligand‐Rezeptor‐Wechselwirkungen. Helvetica Chimica Acta.

- Tookmanian, E. M., Fenlon, E. E., & Brewer, S. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. RSC advances.

- Ye, S., Huber, T., Vogel, R., & Sakmar, T. (2009). FTIR analysis of GPCR activation using azido probes. Nature chemical biology.

Mechanism of Action

Target of Action

4-Azido-L-phenylalanine hydrochloride, also known as 4-Azido-L-phenylalanine (hydrochloride), is an unnatural amino acid . Its primary targets are proteins, specifically at defined positions . It is used for the functionalization of proteins .

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the compound to modify the azide functionalities in the protein . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound’s interaction with proteins leads to their functionalization . This process affects the biochemical pathways involving these proteins.

Result of Action

The primary result of the action of this compound is the functionalization of proteins . This can lead to changes in the proteins’ properties and functions, thereby affecting cellular processes. The specific molecular and cellular effects would depend on the proteins being modified.

Safety and Hazards

Future Directions

The in-vivo incorporation of clickable unnatural amino acids such as 4-Azido-L-phenylalanine hydrochloride with unique reactivity at a defined position is used for the functionalization of proteins . This technique enables protein PEGylation, masking with sugars, and attachment to antibodies . This suggests potential future directions in protein research and bioengineering.

properties

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCXRGSRHCHMBK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)

![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)